2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide backbone and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2,4-oxadiazole ring is a stable heterocycle with electron-withdrawing characteristics, which enhances metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-15-13(19-16-9)8-14-12(17)7-10-3-5-11(18-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPDVECIVGZBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Methoxyphenyl Group: This can be achieved by reacting 4-methoxybenzaldehyde with a suitable reagent to introduce the methoxy group.
Synthesis of the 3-Methyl-1,2,4-oxadiazol-5-ylmethyl Group: This involves the cyclization of a suitable precursor, such as a hydrazide or a nitrile, under specific reaction conditions.
Coupling Reaction: The methoxyphenyl group and the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group are then coupled using acetic anhydride or another activating agent to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the oxadiazole ring or modify its structure.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetyl group or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxyphenol
Reduction: 2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the manufacturing of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound uses a 1,2,4-oxadiazole ring, whereas analogs like the compound in replace this with an isoxazole, which may alter electronic properties and metabolic stability .
Biological Activity Correlations: The cephalosporin derivative (Compound 16e) demonstrates antibacterial activity, likely due to its β-lactam core, which is absent in the target compound . The compound in ’s exceptional anticancer activity highlights the importance of the indolinone scaffold, suggesting that the target compound’s simpler structure may require optimization for similar potency .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.28 g/mol. The compound features a methoxy group attached to a phenyl ring and an oxadiazole moiety, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. For example, the compound's structure allows it to interact with various cellular targets involved in cancer progression:
- Mechanism of Action : The oxadiazole moiety may interfere with DNA synthesis or repair mechanisms in cancer cells, promoting apoptosis.
- Case Study Findings : In vitro assays have shown that related oxadiazole derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines (e.g., A549, MCF7) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-methoxyphenyl)-N-(methyl)acetamide | A549 | 5.2 |
| Related oxadiazole derivative | MCF7 | 3.8 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. The presence of the methoxy group enhances its lipophilicity, facilitating membrane penetration:
- Mechanism : It disrupts bacterial cell wall synthesis and promotes cell lysis.
- Research Findings : In a study evaluating various derivatives, some showed a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against Staphylococcus aureus .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(4-methoxyphenyl)-N-(methyl)acetamide | Staphylococcus aureus | 12.5 |
| Related oxadiazole derivative | E. coli | 25 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effect on cytokine production:
- Mechanism : It inhibits the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
- Case Study : In animal models of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the oxadiazole ring can significantly impact efficacy:
- Methoxy Substitution : Enhances lipophilicity and improves cell membrane permeability.
- Oxadiazole Positioning : Alterations in the positioning of substituents on the oxadiazole can lead to variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
